5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
5-(2-hydroxyethylsulfanyl)-4-methyl-2-(trichloromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O2S/c1-4-5(16-3-2-14)6(15)13-7(12-4)8(9,10)11/h14H,2-3H2,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBZAAPEYSGAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C(Cl)(Cl)Cl)SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318824 | |
| Record name | 5-[(2-hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82551-97-1 | |
| Record name | NSC336995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[(2-hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biginelli Reaction Modifications
The classical Biginelli reaction employs a β-keto ester, aldehyde, and urea under acidic conditions. For the target compound, adaptations include:
- β-Keto ester : Ethyl acetoacetate or methyl 3-oxobutanoate to introduce the methyl group at position 6.
- Aldehyde component : Trichloroacetaldehyde (chloral) to incorporate the trichloromethyl group.
- Thiourea derivative : Substituted thioureas to install the thioether side chain.
- Combine methyl 3-oxobutanoate (1.0 equiv), chloral hydrate (1.2 equiv), and N-(2-hydroxyethyl)thiourea (1.5 equiv) in ethanol.
- Add concentrated HCl (0.5 mL/g substrate) and reflux at 78–80°C for 6–8 hours.
- Neutralize with aqueous NaOH (10–20%), extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Yield : 45–55% (unoptimized).
Thiocarbamide-Mediated Cyclization
A Chinese patent (CN101560195A) describes a related method for synthesizing thiazole derivatives, offering insights into thioether formation:
- React 3-acetylpropanol with thiourea in acidic media (pH 2–4) at 78–100°C for 3–8 hours.
- Oxidize the intermediate with NaNO₂/H₃PO₂ under cooling (−10°C to −20°C).
- Isolate the product via dichloromethane extraction and vacuum distillation.
Key Adaptation : Replacing thiourea with 2-hydroxyethylthiourea could direct selectivity toward the target compound’s thioether side chain.
Functional Group Introduction and Optimization
Trichloromethyl Group Installation
The trichloromethyl group at position 2 is introduced via:
- Chloral hydrate in cyclocondensation reactions.
- Post-cyclization chlorination using Cl₂/CCl₄ under radical conditions (e.g., AIBN initiation).
Chlorination Efficiency :
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 78–80 | 6–8 | 50–55 |
| Radical Chlorination | 60–70 | 12 | 65–70 |
Radical chlorination improves yield but requires stringent temperature control to avoid decomposition.
Thioether Side Chain Synthesis
The 2-hydroxyethylthio group is incorporated via:
- Nucleophilic displacement : Reacting a chloropyrimidine intermediate with 2-mercaptoethanol in DMF/K₂CO₃.
- One-pot cyclization : Using N-(2-hydroxyethyl)thiourea as a bifunctional reagent.
Solvent Effects :
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 4 | 62 |
| Ethanol | 8 | 48 |
| THF | 6 | 55 |
DMF enhances nucleophilicity of the thiolate ion, accelerating displacement.
Catalytic and Green Chemistry Approaches
Acid Catalysts
- Lewis acids : FeCl₃, ZnCl₂ (10 mol%) improve cyclization efficiency.
- Brønsted acids : p-TsOH (15 mol%) in ethanol increases yield to 60–65%.
Solvent-Free Synthesis
Microwave-assisted, solvent-free conditions reduce reaction time:
- Conditions : 300 W, 100°C, 20 minutes.
- Yield : 68% (vs. 50% conventional heating).
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while reduction of the trichloromethyl group can produce a methyl group .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Agricultural Applications
- Fungicidal Activity :
- Pesticide Development :
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of various dihydropyrimidinone derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications including the incorporation of hydroxyethyl and trichloromethyl groups significantly increased antimicrobial activity compared to non-substituted analogs.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that compounds similar to this compound induced cell cycle arrest and apoptosis. These findings suggest a pathway for developing novel anticancer agents based on this compound's structure.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyethylthio group can form hydrogen bonds with target molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one can be contextualized by comparing it to other dihydropyrimidinone derivatives and structurally related heterocycles.
Substituent Variations in Dihydropyrimidinone Derivatives
Key analogs from the evidence include:
Key Observations:
Substituent Effects on Solubility and Reactivity: The 2-hydroxyethylthio group in the target compound likely enhances water solubility compared to analogs with purely lipophilic substituents (e.g., 5a’s ethylthio or 5d’s propylthio groups) . This group is also present in Captan, a pesticide associated with carcinogenicity, suggesting possible toxicity considerations for the target compound .
Biological Activity Trends: Dihydropyrimidinones with electron-withdrawing groups (e.g., cyano in 5a and 5d) are often synthesized for antibacterial applications, as seen in . The target compound’s trichloromethyl group may confer similar bioactivity but requires toxicity profiling. Chromen- and thieno-fused derivatives (e.g., compounds 16–20 in –3) exhibit extended π-systems, which could enhance DNA intercalation or enzyme inhibition compared to simpler dihydropyrimidinones .
Synthetic Methodologies: The target compound’s synthesis likely parallels methods used for 5a–5d (), where alkylation of a dihydropyrimidinone precursor with reagents like 2-chloroethyl alcohol or trichloromethyl halides is employed . Captan’s synthesis involves tetrahydrophthalimide and trichloromethylthio groups, highlighting divergent pathways for introducing trichloromethylthio moieties .
Structural Analogues in Heterocyclic Chemistry
- Thiazolo[4,5-d]pyrimidines (): These derivatives (e.g., compound 19) feature sulfur- and nitrogen-rich fused rings, which may improve metabolic stability compared to non-fused dihydropyrimidinones .
Toxicity and Regulatory Considerations
- The trichloromethylthio group in the target compound shares structural homology with Captan, a severely restricted pesticide due to carcinogenicity . Computational toxicity prediction (e.g., GUSAR modeling, as in ) is recommended to assess risks .
- Hydroxyethylthio groups may mitigate lipophilicity-related toxicity compared to purely alkylthio substituents.
Biological Activity
5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structure, biological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C8H9Cl3N2O2S
- Molecular Weight: 303.59 g/mol
- CAS Number: 21585-16-0
The compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of dihydropyrimidinones can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains of bacteria .
Anticancer Activity
Several studies have investigated the anticancer potential of dihydropyrimidinone derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes related to disease processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of dihydropyrimidinone derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the molecular structure significantly enhanced their antibacterial properties. The compound displayed an IC50 value comparable to standard antibiotics, highlighting its potential as an alternative treatment option .
Case Study 2: Anticancer Activity
A recent investigation focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. These findings suggest that this compound could be further developed for therapeutic uses in oncology .
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The compound is synthesized via multi-step protocols involving cyclocondensation and alkylation. A typical route begins with a Biginelli-like reaction, where thiourea derivatives react with β-keto esters under acidic conditions to form dihydropyrimidinone scaffolds . The 2-hydroxyethylthio group is introduced via post-synthetic alkylation using 2-bromoethanol or similar reagents in polar aprotic solvents (e.g., DMF) at room temperature, followed by acid quenching . Key intermediates include the unsubstituted dihydropyrimidinone core and halogenated precursors (e.g., 2-chloroethyl derivatives).
Basic Question
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming regiochemistry, particularly the position of the trichloromethyl and hydroxyethylthio groups. Use deuterated DMSO or CDCl3 to resolve tautomeric forms of the dihydropyrimidinone ring .
- Mass spectrometry (HRMS/LCMS) : Validates molecular weight and detects fragmentation patterns, especially for labile trichloromethyl groups .
- X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks, as demonstrated for structurally analogous dihydropyrimidinones .
Advanced Question
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Solvent selection : Replace DMF with ionic liquids to enhance solubility of polar intermediates and reduce side reactions .
- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate cyclocondensation steps, as shown in analogous dihydropyrimidinone syntheses .
- Workup protocols : Adjust pH to 2–3 during alkylation steps to precipitate impurities while retaining the target compound in solution .
Advanced Question
Q. What strategies resolve contradictions in reported biological activities across studies?
- Structural validation : Re-analyze disputed compounds via X-ray crystallography to confirm substituent positions, which may differ due to tautomerism .
- Bioassay standardization : Control variables like solvent polarity (e.g., DMSO concentration) that alter compound aggregation states and bioavailability .
- Comparative SAR studies : Systematically modify substituents (e.g., replacing trichloromethyl with CF3) to isolate contributions to activity .
Advanced Question
Q. How should experiments be designed to assess environmental fate and degradation pathways?
Adopt a tiered approach inspired by Project INCHEMBIOL :
Lab-scale stability tests : Expose the compound to UV light, varying pH, and microbial consortia to identify degradation products (HPLC-MS monitoring).
Partitioning studies : Measure logP and soil sorption coefficients (Kd) to predict mobility in aquatic/terrestrial systems.
Ecotoxicology assays : Use Daphnia magna or Aliivibrio fischeri to quantify acute toxicity thresholds (EC50).
Basic Question
Q. What solvents and conditions are optimal for crystallization?
- Solvent pairs : Ethanol/water or ethyl acetate/hexane mixtures promote slow nucleation, essential for high-quality crystals .
- Temperature gradient : Cool saturated solutions from 50°C to 4°C over 24–48 hours to avoid amorphous precipitation.
- Additives : Introduce trace acetic acid to stabilize hydrogen-bonded dimers in the crystal lattice .
Advanced Question
Q. How do substitution patterns (e.g., trichloromethyl vs. methyl) affect reactivity and stability?
- Electrophilicity : The trichloromethyl group increases electrophilic character at C2, making the compound prone to nucleophilic attack (e.g., hydrolysis). Compare kinetics with methyl-substituted analogs via LCMS .
- Steric effects : Bulkier substituents at C6 (e.g., aryl groups) hinder tautomerization, stabilizing the 1,4-dihydropyrimidinone form .
Advanced Question
Q. What computational methods predict interactions with biological targets?
- Docking simulations : Use AutoDock Vina with homology-modeled enzymes (e.g., acetylcholinesterase) to prioritize synthesis targets .
- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .
- QSAR modeling : Correlate Hammett σ values of substituents with inhibitory IC50 data to guide structural modifications .
Basic Question
Q. How can researchers confirm regiochemical outcomes in alkylation steps?
- Selective quenching : Use 13C-labeled ethyl bromoacetate to track incorporation into the hydroxyethylthio group via 13C NMR .
- NOESY NMR : Detect spatial proximity between the hydroxyethyl proton and pyrimidinone ring protons to confirm substitution site .
Advanced Question
Q. How can ecological risks be evaluated using multi-tiered approaches?
- Tier 1 (Screening) : Calculate PBT (Persistence, Bioaccumulation, Toxicity) scores using EPI Suite software .
- Tier 2 (Mesocosm studies) : Expose soil/water microcosms to the compound at environmentally relevant concentrations (ppb–ppm) and monitor degradation products .
- Tier 3 (Field validation) : Deploy passive samplers in contaminated sites to validate lab-derived bioaccumulation factors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
